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Compound of Interest

Compound Name: Garcinol

Cat. No.: B8765872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Garcinol's binding to the histone

acetyltransferases (HATs) p300 and CBP, alongside other known inhibitors. The information

presented is collated from various independent studies to support researchers in evaluating

Garcinol's potential as a specific and potent p300/CBP inhibitor.

Comparative Analysis of p300/CBP Inhibitors
Garcinol, a polyisoprenylated benzophenone derived from the rind of the Garcinia indica fruit,

has been identified as a potent inhibitor of the histone acetyltransferases p300 and its paralog,

CBP.[1][2] These enzymes are crucial transcriptional co-activators involved in a myriad of

cellular processes, and their dysregulation is implicated in various diseases, including cancer,

making them attractive therapeutic targets.[3] This section presents a quantitative comparison

of Garcinol with other small molecule inhibitors targeting the catalytic HAT domain of

p300/CBP.
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Inhibitor Target(s) IC50 (p300) IC50 (CBP) Ki (p300) Notes

Garcinol p300, PCAF 7 µM[4][5] - -

A natural

product

inhibitor, also

reported to

inhibit PCAF

with an IC50

of 5 µM. It

acts as a

competitive

inhibitor with

respect to the

histone

substrate.

Anacardic

Acid
p300/CBP ~5 µM - -

A natural

product

inhibitor.

C646 p300/CBP 400 nM - 400 nM

A widely used

tool

compound,

competitive

with the

histone

substrate.

A-485 p300/CBP 9.8 nM 2.6 nM -

A potent,

selective, and

drug-like

p300/CBP

catalytic

inhibitor.

iP300w p300/CBP 15.8 nM - -

A potent

inhibitor with

cellular

activity.
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CPI-1612 p300/CBP 10.7 nM - -

The most

potent of the

compared

synthetic

inhibitors in a

TR-FRET

assay.

Lys-CoA p300 500 nM - -

A bisubstrate

analog that

functions as a

HAT inhibitor.

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate

concentrations, enzyme source). The data presented here is for comparative purposes.

Experimental Protocols for Verification of Binding
and Inhibition
The validation of Garcinol's binding to p300/CBP and the determination of its inhibitory activity

can be achieved through several well-established experimental methodologies. Below are

detailed protocols for key assays cited in the literature.

Histone Acetyltransferase (HAT) Assay (Radioactive)
This assay directly measures the enzymatic activity of p300/CBP by quantifying the transfer of

a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone substrate.

Principle: The HAT enzyme (p300 or CBP) is incubated with a histone substrate (e.g., core

histones, histone H3 peptide) and [³H]-acetyl-CoA. In the presence of an inhibitor like Garcinol,
the rate of acetylation is reduced. The reaction is stopped, and the radiolabeled histone product

is separated from unincorporated [³H]-acetyl-CoA, typically by spotting the reaction mixture

onto phosphocellulose paper followed by washing. The radioactivity incorporated into the

histones is then quantified using a scintillation counter.

Typical Protocol:
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Prepare a reaction mixture containing the HAT enzyme (e.g., recombinant p300), histone

substrate, and reaction buffer.

Add the test compound (e.g., Garcinol) at various concentrations.

Initiate the reaction by adding [³H]-acetyl-CoA.

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

Wash the filter paper extensively to remove unincorporated [³H]-acetyl-CoA.

Measure the radioactivity on the filter paper using a scintillation counter.

Calculate the percentage of inhibition and determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This is a high-throughput, non-radioactive method to measure HAT activity.

Principle: This assay uses a biotinylated histone peptide and an antibody that specifically

recognizes the acetylated form of the peptide. The antibody is labeled with a donor fluorophore

(e.g., Europium cryptate), and streptavidin is conjugated to an acceptor fluorophore (e.g.,

XL665). When the histone peptide is acetylated by p300/CBP, the antibody binds, bringing the

donor and acceptor fluorophores into close proximity and allowing FRET to occur. An inhibitor

will disrupt this process, leading to a decrease in the FRET signal.

Typical Protocol:

In a microplate, add the p300/CBP enzyme, the biotinylated histone H3 peptide, and the test

inhibitor (e.g., Garcinol).

Add acetyl-CoA to start the enzymatic reaction and incubate.

Stop the reaction and add the detection reagents: Europium-labeled anti-acetylated histone

antibody and streptavidin-XL665.
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Incubate to allow for antibody binding.

Read the plate on a TR-FRET compatible reader, measuring the emission at two

wavelengths.

Calculate the TR-FRET ratio and determine the IC50 value of the inhibitor.

Cellular Histone Acetylation Assay (Western Blotting)
This assay assesses the ability of an inhibitor to modulate histone acetylation within a cellular

context.

Principle: Cells are treated with the p300/CBP inhibitor. Subsequently, whole-cell lysates or

histone extracts are prepared. The levels of specific histone acetylation marks, such as

H3K27ac (a primary mark of p300/CBP activity), are then analyzed by Western blotting using

specific antibodies.

Typical Protocol:

Plate cells and allow them to adhere overnight.

Treat the cells with varying concentrations of the inhibitor (e.g., Garcinol) for a specified

duration.

Harvest the cells and prepare whole-cell lysates or extract histones.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Probe the membrane with a primary antibody specific for an acetylated histone mark (e.g.,

anti-acetyl-H3K27) and a loading control (e.g., anti-H3).

Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).

Visualize the protein bands using a chemiluminescent substrate and quantify the band

intensities to determine the effect of the inhibitor.
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Caption: Workflow for verifying p300/CBP inhibitor activity.
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Caption: Inhibition of p300/CBP signaling by Garcinol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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